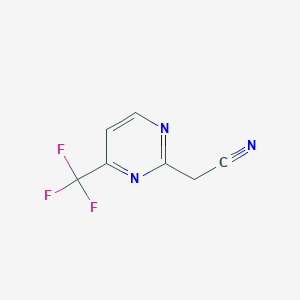

2-(4-(Trifluoromethyl)pyrimidin-2-yl)acetonitrile

Vue d'ensemble

Description

2-(4-(Trifluoromethyl)pyrimidin-2-yl)acetonitrile is a chemical compound that features a trifluoromethyl group attached to a pyrimidine ring, with an acetonitrile group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethyl)pyrimidin-2-yl)acetonitrile typically involves the reaction of 4-(trifluoromethyl)pyrimidine with acetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution at the 2-position of the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-(Trifluoromethyl)pyrimidin-2-yl)acetonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amines .

Applications De Recherche Scientifique

Cancer Therapy

The compound has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibitors targeting CDKs have shown promise in treating various cancers by preventing uncontrolled cell proliferation. Research indicates that pyrimidine-based compounds can effectively inhibit CDK4 and CDK6, leading to reduced tumor growth in preclinical models .

Case Study:

In a study involving a series of pyrimidine derivatives, it was found that specific substitutions at the 4-position significantly enhanced the inhibitory activity against CDKs. The trifluoromethyl group at this position was particularly effective, indicating that 2-(4-(Trifluoromethyl)pyrimidin-2-yl)acetonitrile could serve as a lead compound for further development .

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis (M. tuberculosis). A series of trifluoromethyl pyrimidinone compounds were screened for their activity against this pathogen, with this compound showing promising results. The compound demonstrated bactericidal activity with a minimum inhibitory concentration (MIC) of 4.9 µM and no observed cytotoxicity at higher concentrations .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | MIC (µM) | Cytotoxicity (IC50 > µM) |

|---|---|---|

| This compound | 4.9 | >100 |

| Other derivatives | Varies | Varies |

O-Alkylation Reactions

The synthesis of O-alkyl derivatives of 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-ones has been reported, showcasing the versatility of this compound in organic synthesis. Two distinct strategies were employed to achieve high yields of the desired products, with reaction conditions optimized for efficiency .

Table 2: Yields from O-Alkylation Reactions

| Reaction Conditions | Yield (%) |

|---|---|

| Acetone reflux (0.5 h) | 51 |

| Acetone reflux (1–2 h) | 90–91 |

| Alternative solvents | Varies |

Mécanisme D'action

The mechanism of action of 2-(4-(Trifluoromethyl)pyrimidin-2-yl)acetonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Amino-2-(trifluoromethyl)pyridine

- 2-(Trifluoromethyl)pyridin-4-amine

- Trifluoromethyl-containing polysubstituted pyrimidine derivatives

Uniqueness

2-(4-(Trifluoromethyl)pyrimidin-2-yl)acetonitrile is unique due to the presence of both a trifluoromethyl group and an acetonitrile group on the pyrimidine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Activité Biologique

2-(4-(Trifluoromethyl)pyrimidin-2-yl)acetonitrile is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. The trifluoromethyl group enhances the compound's stability and biological activity, making it a valuable candidate for various therapeutic applications.

The presence of the trifluoromethyl group in the pyrimidine ring significantly influences the compound's chemical properties, enhancing its lipophilicity and stability. This modification has been shown to improve the compound's interactions with biological targets, leading to increased efficacy in various assays.

The mechanism of action for this compound is believed to involve interactions with specific protein kinases and other molecular targets. Similar compounds have demonstrated the ability to inhibit cell proliferation by targeting cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. For instance, related pyrimidine derivatives have been noted for their capacity to inhibit CDK4 and CDK6, which are often implicated in cancer progression .

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. In vitro studies have shown that this compound can significantly inhibit the proliferation of various cancer cell lines, including triple-negative breast cancer (TNBC) cells. The compound demonstrated an IC50 value of 0.126 μM against MDA-MB-231 cells, indicating strong efficacy . Additionally, it exhibited a favorable selectivity profile, showing approximately 19-fold lesser effects on non-cancerous MCF10A cells, which suggests potential for targeted cancer therapies .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays have revealed that related pyrimidine derivatives can suppress cyclooxygenase-2 (COX-2) activity, a key enzyme involved in inflammation. IC50 values for these derivatives were reported as low as 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib . Such findings suggest that this compound might also possess similar anti-inflammatory capabilities.

Pharmacokinetics and Toxicity

Pharmacokinetic studies have shown that compounds with similar structures exhibit favorable absorption and distribution profiles. For example, a related compound demonstrated an oral bioavailability of 31.8% with a clearance rate of 82.7 mL/h/kg after intravenous administration . Importantly, toxicity assessments indicated no acute toxicity at high doses (up to 2000 mg/kg) in animal models, suggesting a good safety margin for further development .

Case Study: Inhibition of Tumor Growth in Animal Models

In vivo studies utilizing BALB/c nude mouse models inoculated with MDA-MB-231 cells showed that treatment with pyrimidine derivatives significantly inhibited lung metastasis compared to control groups. This underscores the potential application of these compounds in cancer therapy, particularly for metastatic diseases .

Table: Summary of Biological Activities

| Activity | IC50 Value | Target | Notes |

|---|---|---|---|

| Cancer Cell Proliferation | 0.126 μM | MDA-MB-231 (TNBC) | Significant selectivity over non-cancer cells |

| COX-2 Inhibition | 0.04 μmol | COX-2 | Comparable efficacy to celecoxib |

| Acute Toxicity | >2000 mg/kg | N/A | No observed toxicity in animal models |

Propriétés

IUPAC Name |

2-[4-(trifluoromethyl)pyrimidin-2-yl]acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3/c8-7(9,10)5-2-4-12-6(13-5)1-3-11/h2,4H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVLOHQFLJRBRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(F)(F)F)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.